molecular formula C20H22N2O3 B6570139 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946267-14-7

2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B6570139
CAS RN: 946267-14-7
M. Wt: 338.4 g/mol
InChI Key: BPHMHKUEVJLYLR-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2-MOPB, is a synthetic molecule that has been used for its various scientific applications. It is a member of the quinoline family, which is a group of organic compounds made up of a fused benzene and pyridine ring. 2-MOPB has been studied for its potential applications in medicine, biology, and chemistry.

Mechanism of Action

2-MOPB acts as an inhibitor of MAO-A by binding to the enzyme and preventing it from breaking down neurotransmitters. This increases the levels of these neurotransmitters, which can have an effect on mood and behavior. 2-MOPB has also been found to have antioxidant and anti-inflammatory properties, which may be useful in cancer research and drug development.
Biochemical and Physiological Effects
2-MOPB has been found to have antioxidant and anti-inflammatory properties. It has also been found to increase the levels of neurotransmitters, such as serotonin and dopamine, which can have an effect on mood and behavior. In addition, 2-MOPB has been found to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-MOPB in lab experiments include its relatively simple synthesis method, its ability to act as an inhibitor of MAO-A, its antioxidant and anti-inflammatory properties, and its potential applications in cancer research and drug development. However, there are some limitations to using 2-MOPB in lab experiments. For example, it is difficult to accurately measure the levels of 2-MOPB in a lab setting, and it is difficult to predict how 2-MOPB will interact with other compounds in a lab setting.

Future Directions

There are many potential future directions for the use of 2-MOPB. For example, it could be used to develop new drugs for the treatment of depression and anxiety. In addition, it could be used to develop new cancer treatments, as its antioxidant and anti-inflammatory properties may be beneficial in fighting cancer cells. Furthermore, it could be used in drug development to create new compounds that have similar properties to 2-MOPB. Finally, it could be used to study the effects of MAO-A inhibition on mood and behavior.

Synthesis Methods

2-MOPB is synthesized through a multi-step process. The first step is the condensation of 1-propanol and 2-methoxyaniline, which yields an intermediate compound. This intermediate compound is then reacted with 1,2,3,4-tetrahydroquinoline-7-yl chloride to produce 2-MOPB. This synthesis method is relatively simple and can be done in a lab.

Scientific Research Applications

2-MOPB has been used in scientific research due to its ability to act as an inhibitor of monoamine oxidase-A (MAO-A). MAO-A is an enzyme that is responsible for breaking down neurotransmitters, such as serotonin and dopamine. By inhibiting MAO-A, 2-MOPB can increase the levels of these neurotransmitters and thus have an effect on mood and behavior. 2-MOPB has also been studied for its potential applications in cancer research and drug development.

properties

IUPAC Name

2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-19(23)22-12-6-7-14-10-11-15(13-17(14)22)21-20(24)16-8-4-5-9-18(16)25-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMHKUEVJLYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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